4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a thienopyrimidine moiety, suggests potential biological activity and applications in various fields of research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
This inhibition could lead to alterations in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways related to cell cycle regulation, apoptosis, and other cellular processes .
Pharmacokinetics
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting good cellular uptake and distribution .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may induce cell cycle arrest and apoptosis, leading to decreased cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Sulfamoyl Group: The N,N-diethylsulfamoyl group can be introduced via a sulfonation reaction using diethylamine and a sulfonyl chloride derivative.
Coupling with Benzamide: The final step involves coupling the thienopyrimidine core with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions (acidic, basic, or neutral) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties due to its sulfonamide and thienopyrimidine components. It can be used in the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs targeting specific enzymes or receptors. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Biological Activity
4-(diethylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, a compound with the CAS number 900004-26-4, is a member of the thieno[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial domains. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C17H18N4O3S2
- Molecular Weight : 390.48 g/mol
- SMILES Notation : CCN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1ncnc2c1ccs2)CC
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Research has indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor activity. For instance:
- Cell Lines Tested : The compound was tested against various human lung cancer cell lines including A549, HCC827, and NCI-H358.
- Assays Used : MTS cytotoxicity and BrdU proliferation assays were employed to assess the efficacy of the compound.
- Results : Compounds similar to this compound demonstrated IC50 values indicating effective inhibition of cell proliferation, with lower values signifying higher potency. For example, related compounds showed IC50 values around 6.26 μM for HCC827 in 2D assays compared to higher values in 3D assays, suggesting a more favorable interaction in simpler cell culture environments .
Antimicrobial Activity
In addition to antitumor effects, the compound's antimicrobial properties have also been explored:
- Testing Methodology : The antimicrobial activity was evaluated using broth microdilution methods against various pathogens.
- Pathogens Tested : Common bacterial strains such as Escherichia coli and Staphylococcus aureus were included in these evaluations.
- Findings : Preliminary results suggest that derivatives of thieno[2,3-d]pyrimidine exhibit promising antibacterial activities. For instance, certain compounds showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Studies and Research Findings
Several studies have specifically focused on thieno[2,3-d]pyrimidine derivatives and their biological activities:
-
Study on Antitumor Activity :
- Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines.
- Results indicated that modifications at the sulfamoyl position significantly affected their biological activity.
- Antimicrobial Evaluation :
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-5-12(6-8-13)16(22)20-15-14-9-10-25-17(14)19-11-18-15/h5-11H,3-4H2,1-2H3,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRAOSDNFDXBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.